molecular formula C18H16N2O2S B5786330 N-[4-(phenylamino)phenyl]benzenesulfonamide

N-[4-(phenylamino)phenyl]benzenesulfonamide

Cat. No.: B5786330
M. Wt: 324.4 g/mol
InChI Key: QFMIVGGIWMMZFP-UHFFFAOYSA-N
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Description

N-[4-(Phenylamino)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of enzyme inhibitors. This benzenesulfonamide derivative is part of a well-investigated class of compounds known for their ability to act as potent inhibitors of carbonic anhydrases , a family of metalloenzymes . These enzymes are crucial for physiological processes such as pH regulation and bicarbonate ion production, and their dysregulation is linked to various diseases . The primary mechanism of action for this class of inhibitors involves the deprotonated sulfonamide nitrogen atom coordinating with the zinc ion present in the active site of the carbonic anhydrase enzyme, thereby blocking its activity . Researchers are especially focused on designing benzenesulfonamide-based inhibitors that are selective for specific CA isoforms, like the tumor-associated hCA IX and XII . Inhibiting these particular isoforms is a recognized therapeutic strategy in oncology, as they are overexpressed in many solid tumors, including breast cancer, and contribute to tumor progression and treatment resistance . Consequently, this compound serves as a valuable scaffold or intermediate for the synthesis and optimization of novel anticancer agents. Its research value extends to antimicrobial studies, as carbonic anhydrases are also validated targets in pathogenic bacteria, and sulfonamide derivatives have shown potential antibacterial and anti-biofilm activities . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-9-5-2-6-10-18)20-17-13-11-16(12-14-17)19-15-7-3-1-4-8-15/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIVGGIWMMZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Phenylamino Phenyl Benzenesulfonamide Analogues

Established Synthetic Pathways for N-[4-(phenylamino)phenyl]benzenesulfonamide Core Structure

The formation of the this compound core relies on the strategic formation of two key linkages: the sulfonamide bond and the diarylamine C-N bond. The sequence and method of these bond formations define the synthetic pathway.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the core structure typically begins with readily available precursors. One common strategy involves the formation of the sulfonamide bond first, followed by the creation of the diarylamine linkage.

A primary route involves the reaction of a benzenesulfonyl chloride with a para-substituted aniline (B41778), such as p-phenylenediamine (B122844) or its derivatives. For instance, N-(4-aminophenyl)benzenesulfonamide can be synthesized as a key intermediate. This intermediate is then coupled with an aryl halide to form the final diarylamine structure.

Alternatively, the synthesis can commence with the formation of the diarylamine core. 4-aminodiphenylamine, a key intermediate, can be synthesized via the coupling of aniline and p-chloroaniline. Subsequent reaction of this diarylamine with benzenesulfonyl chloride yields the target compound.

Another approach starts with 4-aminobenzoic acid, which is first reacted with benzenesulfonyl chloride to form 4-[(phenylsulfonyl)amino]benzoic acid. farmaciajournal.com This intermediate can then undergo further transformations, such as a Curtius rearrangement of a corresponding acyl azide (B81097), to generate an isocyanate that is trapped by an amine, leading to more complex ureaderivatives. farmaciajournal.com

Table 1: Common Precursors and Intermediates

Precursor / Intermediate Role in Synthesis
Benzenesulfonyl chloride Source of the benzenesulfonamide (B165840) moiety.
p-Phenylenediamine Serves as the central aromatic diamine linker.
Aniline Forms one of the aryl groups in the diarylamine.
4-Chloronitrobenzene Precursor for the phenylamino (B1219803) moiety, requiring subsequent reduction.
N-(4-aminophenyl)benzenesulfonamide Key intermediate where the sulfonamide bond is pre-formed.

Optimization of Key Reaction Steps and Catalysis in Target Compound Formation

The formation of the diarylamine C-N bond is the most critical step and is typically achieved through transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgrug.nl

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. rug.nl The reaction couples an amine with an aryl halide or pseudohalide. Optimization of this reaction involves careful selection of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. wuxiapptec.com Biarylphosphine ligands, such as RuPhos and BrettPhos, have shown high efficacy in these couplings, allowing for reactions under milder conditions. rug.nl The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is crucial for the catalytic cycle. wuxiapptec.comnih.gov Solvents commonly used include toluene, dioxane, and THF. wuxiapptec.com

Ullmann Condensation: This is a copper-catalyzed alternative to the Buchwald-Hartwig reaction. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org Modern protocols have improved the reaction's scope and conditions by using soluble copper(I) catalysts, often in combination with ligands like diamines or phenanthroline. wikipedia.orgnih.gov Common solvents for this reaction include polar, high-boiling point liquids like DMSO, DMF, or N-methylpyrrolidone. wikipedia.orgnih.gov While often requiring higher temperatures than its palladium-catalyzed counterpart, the Ullmann coupling can be advantageous due to the lower cost of copper. researchgate.netnih.govnih.govacs.org

Table 2: Comparison of Catalytic Systems for Diaryl C-N Bond Formation

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Copper (e.g., CuI, Cu powder) wikipedia.orgnih.gov
Ligand Biaryl phosphines (e.g., XPhos, RuPhos) Diamines, Phenanthroline, L-proline nih.gov
Base NaOtBu, K₃PO₄, Cs₂CO₃ nih.gov K₂CO₃, K₃PO₄, Cs₂CO₃ nih.gov
Solvent Toluene, Dioxane DMSO, DMF nih.gov
Temperature 80–120 °C 110–210 °C wikipedia.orgnih.gov

| Substrate Scope | Broad, tolerates many functional groups. rug.nl | Traditionally required activated aryl halides. wikipedia.org |

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step sequences to introduce specific functionalities in a controlled manner. For example, a "tail approach" can be utilized where a functionalized side chain is appended to the core structure. nih.gov

One multi-step strategy involves synthesizing a core intermediate, such as N-(4-bromophenyl)benzenesulfonamide, which can then undergo a Suzuki-Miyaura cross-coupling reaction to introduce further aromatic complexity. For instance, N-sulfonylation of 2-amino-5-bromoacetophenone, followed by a Suzuki-Miyaura cross-coupling with a vinylboronic acid, has been used to generate complex styryl derivatives. mdpi.com

Another approach involves building the molecule in a modular fashion. A substituted aniline can be reacted with chloroacetyl chloride, followed by a cycloaddition reaction to form an oxazole (B20620) ring, which is then subjected to N-sulfonylation to yield complex heterocyclic analogues. benthamdirect.comresearchgate.net This method allows for the introduction of diverse substituents on the aniline precursor early in the synthesis. benthamdirect.comresearchgate.net

Strategies for Derivatization and Functionalization of the this compound Scaffold

Derivatization of the core scaffold is essential for tuning the molecule's properties. Modifications can be targeted to either the phenylamino moiety or the benzenesulfonamide ring.

Modifications on the Phenylamino Moiety

Functionalization of the phenylamino ring is typically achieved by employing a substituted aniline as a starting material in a cross-coupling reaction. A wide variety of substituted anilines are commercially available or can be readily synthesized. For example, in the synthesis of diarylamine-guided carboxamide derivatives, various substituted anilines, including those with trifluoromethyl or isopropyl groups, have been used. frontiersin.org This pre-functionalization strategy is often more efficient and regioselective than attempting to directly functionalize the diarylamine product.

Substitutions and Functional Group Introductions on the Benzenesulfonamide Aromatic Ring

Similarly, the benzenesulfonamide aromatic ring is most commonly functionalized by starting with a substituted benzenesulfonyl chloride. researchgate.net This allows for the introduction of a wide array of substituents with predictable regiochemistry.

Research has shown the synthesis of analogues with various substitutions on this ring. For instance, chloro- or fluoro-substitutions have been introduced to modulate biological activity. nih.gov The synthesis of these compounds can be achieved through a copper-catalyzed cross-coupling of a substituted benzenesulfonamide (e.g., 3-amino-2-chlorobenzenesulfonamide) with an appropriate aryl partner. nih.gov Other substitutions, such as methyl, methoxy, and trifluoromethyl groups, have also been incorporated using the corresponding substituted benzenesulfonyl chlorides. nih.govnih.gov

Table 3: Examples of Functionalized this compound Analogues

Modification Site Substituent Synthetic Approach
Phenylamino Moiety 3-Trifluoromethyl Buchwald-Hartwig coupling using 3-(trifluoromethyl)aniline. frontiersin.org
Phenylamino Moiety 2-Fluoro-5-(trifluoromethyl) Coupling with 2-fluoro-5-(trifluoromethyl)aniline (B48297) derivative. nih.gov
Benzenesulfonamide Ring 2-Chloro Ullmann coupling using 3-amino-2-chlorobenzenesulfonamide. nih.gov
Benzenesulfonamide Ring 4-Amino Starting with 4-aminobenzenesulfonyl chloride derivatives. nih.gov

Design and Synthesis of Hybrid Structures Incorporating Heterocyclic Systems (e.g., Oxazole, Pyrimidine, Thiazole (B1198619), Urea)

The strategy of molecular hybridization, which involves integrating distinct pharmacophoric units into a single molecular framework, is a cornerstone of modern drug design. For this compound, incorporating heterocyclic systems such as oxazole, pyrimidine, thiazole, and urea (B33335) moieties has been a fruitful approach to generate novel analogues.

Oxazole, Pyrimidine, and Thiazole Hybrids: The synthesis of these hybrids often involves multi-step sequences starting from a core amine or sulfonamide precursor. Thiazole derivatives, for instance, can be prepared via the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. rsc.orgfarmaciajournal.comresearchgate.net Pyrimidine-benzenesulfonamide compounds have been synthesized by coupling 2-mercapto-pyrimidine intermediates with 2-chloro-N-substituted benzenesulfonamide derivatives. wikipedia.orgjocpr.comresearchgate.net Similarly, oxazole-containing sulfonamides have been synthesized through N-acylation and subsequent cycloaddition reactions. ucl.ac.uk These methods allow for the introduction of diverse substituents, enabling fine-tuning of the molecule's properties.

Urea-Containing Derivatives: The incorporation of a urea linkage is a common strategy to enhance the hydrogen-bonding capabilities of a molecule. The synthesis of this compound derivatives containing a urea moiety can be achieved through methods like the Curtius degradation of a corresponding azide, followed by condensation with primary aromatic amines. rsc.org Another direct approach involves the reaction of a suitable amine precursor with an isocyanate. thieme-connect.comrsc.org

The following table summarizes common synthetic strategies for these heterocyclic hybrids:

Table 1: Synthetic Methodologies for Heterocyclic Hybrids
Heterocyclic System General Synthetic Approach Key Reactants Reference
Thiazole Hantzsch Thiazole Synthesis α-haloketones, Thiourea derivatives rsc.orgresearchgate.net
Pyrimidine Condensation/Coupling Reactions Substituted Pyrimidines, Chloro-benzenesulfonamides wikipedia.orgjocpr.com
Oxazole N-Acylation and Cycloaddition Substituted anilines, Chloroacetic chloride ucl.ac.uk
Urea Curtius Degradation/Condensation Carboxylic acid azide, Aromatic amines rsc.org
Urea Isocyanate Addition Amine precursor, Phenyl isocyanate thieme-connect.comrsc.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Derivatives

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of benzenesulfonamide derivatives, several sustainable techniques have been successfully applied.

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction rates and often improving yields compared to conventional heating. The synthesis of various sulfonamide derivatives, including pyrazole-containing hybrids, has been achieved efficiently under microwave irradiation, frequently reducing reaction times from hours to minutes and proceeding without the need for a catalyst. farmaciajournal.comucl.ac.uk Similarly, ultrasound-assisted synthesis represents another green approach, using cavitation to promote chemical reactions, which can lead to shorter reaction times and higher yields. nih.govwiley-vch.de

Sustainable Solvents and Catalyst-Free Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water and ethanol (B145695) are highly desirable green solvents, and methods have been developed for the synthesis of sulfonamides in these media. libretexts.orgchemrxiv.org One-pot syntheses that combine multiple steps without isolating intermediates also contribute to sustainability by reducing solvent usage and waste generation. researchgate.net Furthermore, developing catalyst-free reaction conditions is a key goal. Visible-light-mediated and catalyst-free methods for the arylation and synthesis of sulfonamides have been reported, offering a greener alternative to traditional metal-catalyzed processes. rsc.orgnih.gov

The table below compares conventional methods with green alternatives for sulfonamide synthesis.

Table 2: Comparison of Conventional and Green Synthetic Approaches
Green Chemistry Approach Technique/Solvent Advantages Disadvantages Reference
Energy Efficiency Microwave Irradiation Rapid heating, shorter reaction times, higher yields Requires specialized equipment, potential for localized overheating farmaciajournal.comucl.ac.uk
Energy Efficiency Ultrasound Irradiation Enhanced reaction rates, improved yields, milder conditions Equipment costs, scalability can be a challenge nih.govwiley-vch.de
Alternative Solvents Water, Ethanol, PEG-400 Non-toxic, low cost, readily available Limited solubility for non-polar reactants libretexts.orgchemrxiv.org
Process Intensification One-Pot Synthesis Reduced waste, time, and resource consumption Complex optimization, potential for side reactions researchgate.net
Waste Reduction Catalyst-Free Reactions No metal contamination, simplified purification May require harsher conditions or longer reaction times rsc.orgnih.gov

Advanced Synthetic Techniques and Reaction Control for this compound

To achieve precise control over the synthesis of complex molecules like this compound and its analogues, advanced synthetic techniques are employed. These methods offer greater efficiency, selectivity, and scalability compared to traditional batch chemistry.

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. rsc.org The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides has been successfully demonstrated in flow reactors, highlighting the potential for safer and more scalable production by minimizing the accumulation of highly reactive intermediates. researchgate.netrsc.org

Advanced Catalytic Methods: The formation of the diarylamine core of this compound is a critical synthetic step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for constructing C-N bonds. wikipedia.org This reaction is highly versatile, tolerating a wide range of functional groups and enabling the coupling of aryl halides with amines under relatively mild conditions. The efficiency of the reaction is heavily dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results. youtube.com Copper-catalyzed cross-coupling reactions also serve as a valuable alternative for the synthesis of such aniline analogues. nih.gov

Regioselective Synthesis and Protecting Groups: The this compound scaffold contains two distinct nitrogen atoms—the sulfonamide nitrogen and the aniline nitrogen. Selective functionalization of one over the other requires careful reaction control, often achieved through the use of protecting groups. jocpr.com For instance, the aniline nitrogen can be temporarily protected, commonly as an acetamide (B32628), to direct a subsequent reaction, such as chlorosulfonylation, to the desired position on the phenyl ring. nih.gov This protected intermediate can then be reacted with an amine to form the sulfonamide, followed by deprotection of the acetamide to reveal the free aniline. This strategic use of protecting groups is essential for achieving regioselectivity and accessing specific isomers that would be difficult to obtain otherwise. jocpr.comwiley-vch.de

Advanced Spectroscopic and Crystallographic Characterization of N 4 Phenylamino Phenyl Benzenesulfonamide and Its Analogues

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For N-[4-(phenylamino)phenyl]benzenesulfonamide, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs. The N-H stretching vibration of the secondary amine and the sulfonamide group is anticipated to appear as a distinct band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are highly characteristic and are expected to produce strong absorption bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. These bands are crucial for confirming the presence of the benzenesulfonamide (B165840) moiety.

Furthermore, the spectrum will be rich in absorptions corresponding to the aromatic rings. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the diarylamine and the sulfonamide linkage would be observed in the 1350-1250 cm⁻¹ range. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Medium N-H Stretch (Amine and Sulfonamide)
~3100-3000 Medium-Weak Aromatic C-H Stretch
~1600-1450 Medium-Strong Aromatic C=C Stretch
~1340 Strong Asymmetric SO₂ Stretch
~1150 Strong Symmetric SO₂ Stretch
~1300 Medium C-N Stretch
~950-850 Medium S-N Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound will provide valuable information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, will be complex due to the presence of two distinct phenyl rings. The protons on the benzenesulfonamide ring and the phenylamino-substituted ring will exhibit distinct chemical shifts and coupling patterns.

The protons on the phenyl ring of the benzenesulfonamide moiety are expected to appear as a multiplet. The protons on the 4-(phenylamino)phenyl ring will likely appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H protons of the amine and sulfonamide groups will appear as singlets, and their chemical shifts can be sensitive to the solvent and concentration. Deuterium exchange experiments can be used to confirm the assignment of these N-H protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic region of the ¹³C NMR spectrum (typically 110-160 ppm) will show a number of signals corresponding to the carbon atoms of the two phenyl rings. The chemical shifts of these carbons are influenced by the substituents. For instance, the carbon atoms attached to the nitrogen and sulfur atoms will be deshielded and appear at a lower field. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can help in distinguishing between CH, CH₂, and CH₃ groups, although in this aromatic compound, it will primarily help in identifying the protonated aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenylamino (B1219803) Ring (C1'-C6')
C1' - ~140
C2'/C6' ~7.2-7.4 (d) ~129
C3'/C5' ~7.0-7.2 (t) ~122
C4' ~6.9-7.1 (t) ~120
4-Aminophenyl Ring (C1-C6)
C1 - ~142
C2/C6 ~7.0-7.2 (d) ~125
C3/C5 ~6.8-7.0 (d) ~118
C4 - ~135
Benzenesulfonamide Ring (C1''-C6'')
C1'' - ~140
C2''/C6'' ~7.8-8.0 (d) ~128
C3''/C5'' ~7.5-7.7 (t) ~129
C4'' ~7.4-7.6 (t) ~133
N-H (Amine) ~8.0-9.0 (s) -

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY will show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (ESI-MS, GC-MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₈H₁₆N₂O₂S), the expected exact mass is approximately 324.0932 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Upon ionization, the molecule can undergo fragmentation. A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond and the C-S bond. A characteristic fragmentation pattern for N-arylsulfonamides involves the loss of sulfur dioxide (SO₂), resulting in a fragment ion with a mass 64 units less than the molecular ion. Other potential fragmentations include the cleavage of the C-N bond of the diarylamine linkage.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Possible Fragment
324 [M]⁺ (Molecular ion)
260 [M - SO₂]⁺
183 [C₁₂H₁₁N₂]⁺
168 [C₁₂H₁₀N]⁺
141 [C₆H₅SO₂]⁺
92 [C₆H₆N]⁺

Computational Chemistry and Theoretical Investigations of N 4 Phenylamino Phenyl Benzenesulfonamide

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the NLO response of compounds like N-[4-(phenylamino)phenyl]benzenesulfonamide. The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The introduction of a phenylamino (B1219803) group at the para position of one of the phenyl rings in this compound is expected to significantly enhance its NLO properties. This is due to the electron-donating nature of the amino group, which can lead to a more effective intramolecular charge transfer (ICT) from the phenylamino moiety (donor) to the benzenesulfonamide (B165840) moiety (acceptor). This donor-π-acceptor (D-π-A) architecture is a well-established strategy for designing molecules with large hyperpolarizability values. The extended π-conjugated system in this compound, facilitated by the two phenyl rings, further promotes this charge transfer, which is a key factor for a strong NLO response.

A comparative view of the calculated NLO properties for N-phenylbenzenesulfonamide is presented below. It is anticipated that the values for this compound would be significantly larger due to the aforementioned structural enhancements.

Table 1: Calculated NLO Properties of N-phenylbenzenesulfonamide (NPBS)

Property Calculated Value
Dipole Moment (μ) Data not available
Polarizability (α) Data not available
First Hyperpolarizability (β) Data not available

Note: Specific numerical data from the cited sources were not accessible for direct inclusion.

The HOMO-LUMO energy gap is another crucial parameter, with a smaller gap generally indicating a higher NLO activity. Computational studies on similar sulfonamide derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can effectively reduce the HOMO-LUMO gap, thereby enhancing the NLO response. chemijournal.com

Conformational Analysis and Potential Energy Surface Scans for this compound Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and chemical properties. Conformational analysis, through methods like potential energy surface (PES) scans, provides insight into the stable conformations and the energy barriers for rotation around key single bonds. q-chem.comreadthedocs.io

In the case of this compound, the conformational landscape is expected to be more complex due to the additional rotational freedom of the second phenyl ring. The PES scan would likely reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers would determine their population distribution at a given temperature. The presence of the bulky phenylamino group may also introduce steric hindrance, influencing the preferred orientations of the phenyl rings relative to the sulfonamide core.

A hypothetical representation of the key dihedral angles for conformational analysis in this compound is shown in the table below. The actual energy barriers would need to be determined through detailed quantum chemical calculations.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Rotational Barrier
C-S-N-C Rotation around the S-N bond Moderate
S-N-C-C Rotation of the phenylamino-substituted ring Low to Moderate
C-N-C-C Rotation of the terminal phenyl ring Low

Solvent Effects on Molecular Properties and Stability Using Continuum Models (e.g., PCM)

The properties and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate the effects of a solvent on a solute molecule. rsc.orgnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. rsc.org

For this compound, the use of a PCM would allow for the investigation of how different solvents affect its geometric parameters, electronic structure, and relative stability of its conformers. Generally, polar solvents are expected to stabilize conformations with larger dipole moments. nih.gov This can lead to a shift in the conformational equilibrium compared to the gas phase.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is another phenomenon that can be studied using these models. wikipedia.org The UV-Vis absorption spectrum of this compound is likely to exhibit solvatochromic shifts. nih.govijcce.ac.ir In polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum can occur, depending on the relative stabilization of the ground and excited states. wikipedia.org Theoretical calculations using Time-Dependent DFT (TD-DFT) coupled with a PCM can predict these shifts and provide insights into the nature of the electronic transitions. researchgate.net

The table below illustrates the expected trend of solvent effects on the stability of a polar molecule like this compound.

Table 3: Expected Influence of Solvent Polarity on Molecular Stability

Solvent Dielectric Constant (ε) Expected Effect on Stability
Toluene 2.4 Low stabilization
Dichloromethane 9.1 Moderate stabilization
Acetone 21 Significant stabilization
Acetonitrile 37 High stabilization
Water 80 Very high stabilization

Thermodynamic Parameters of Formation and Stability of this compound

Computational chemistry allows for the calculation of various thermodynamic parameters that are crucial for understanding the stability and reactivity of a molecule. These parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). scielo.br

For N-phenylbenzenesulfonamide, thermodynamic properties have been calculated at different temperatures using DFT. researchgate.net These calculations typically involve frequency analysis to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. scielo.br From these, the enthalpy, entropy, and Gibbs free energy can be determined.

The stability of this compound can be assessed by its enthalpy and Gibbs free energy of formation. A more negative value indicates greater thermodynamic stability. While specific calculated values for the target molecule are not available, group contribution methods, such as the Joback method, can provide estimations for these properties. mdpi.com However, for more accurate results, quantum chemical calculations are preferred.

The calculated thermodynamic parameters can also be used to understand the equilibrium between different conformers and to predict the feasibility of chemical reactions involving the molecule.

Table 4: Key Thermodynamic Parameters and Their Significance

Parameter Symbol Significance
Enthalpy of Formation ΔHf° Heat absorbed or released during the formation of the compound from its constituent elements. Indicates the energetic stability.
Gibbs Free Energy of Formation ΔGf° The maximum amount of non-expansion work that can be extracted from a closed system at constant temperature and pressure. Indicates the spontaneity of formation.
Entropy A measure of the randomness or disorder of a system.
Heat Capacity Cv The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume.

Molecular Interactions and Mechanistic Insights of N 4 Phenylamino Phenyl Benzenesulfonamide Non Clinical Focus

Biochemical Investigations of N-[4-(phenylamino)phenyl]benzenesulfonamide with Defined Enzyme Systems

The benzenesulfonamide (B165840) moiety is a prominent scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. This has led to extensive investigation of its derivatives against various enzyme systems. While direct biochemical data for the parent compound, this compound, is not extensively available in the public domain, the inhibitory activities of closely related analogues and derivatives provide significant mechanistic insights into the potential interactions of this chemical class.

Carbonic Anhydrase (CA) Inhibition Studies and Isoform Selectivity

The sulfonamide group is the archetypal zinc-binding group for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govnih.gov While specific inhibitory data for this compound against CA isoforms is not detailed in available literature, extensive research on N-phenylsulfonamide and other benzenesulfonamide derivatives demonstrates potent, often isoform-selective, inhibition. nih.gov

The established mechanism of action involves the deprotonated sulfonamide nitrogen (SO2NH-) coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200.

Studies on N-phenylsulfonamide derivatives have revealed potent inhibition of physiologically dominant human (h) isoforms hCA I and hCA II. nih.gov For instance, certain derivatives have demonstrated inhibition constants (Ki) in the low nanomolar range, as detailed in the table below.

Compound DerivativeTarget IsoformInhibition Constant (Ki)
N-(4-sulfamoylphenyl)acetamide derivativehCA I45.7 ± 0.46 nM
N-phenylsulfonamide derivative 2hCA II33.5 ± 0.38 nM
Phthalimide-capped benzenesulfonamide 1hCA I28.5 nM
Phthalimide-capped benzenesulfonamide 1hCA II2.2 nM
Acetazolamide (Standard)hCA I250 nM
Acetazolamide (Standard)hCA II12.5 nM

Data sourced from multiple studies on benzenesulfonamide derivatives. nih.govmdpi.comsemanticscholar.org

The selectivity profile of benzenesulfonamide inhibitors is highly dependent on the substitutions on the phenyl ring. Modifications to the "tail" of the molecule can exploit subtle differences in the active site cavities of the various CA isoforms, leading to enhanced selectivity for therapeutically relevant targets (e.g., hCA II, IX, XII) over off-target, ubiquitous isoforms like hCA I. nih.govmdpi.com

Kynurenine (B1673888) 3-Hydroxylase (KMO) Interaction and Inhibitory Mechanisms

Kynurenine 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the tryptophan metabolism pathway. Its inhibition is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites while increasing levels of the neuroprotective kynurenic acid. frontiersin.orgmdpi.com

While direct studies on this compound are not available, a closely related class of compounds, N-(4-phenylthiazol-2-yl)benzenesulfonamides, has been identified as high-affinity, potent inhibitors of KMO. mdpi.comnih.gov These compounds were developed by replacing the carboxylic acid moiety of earlier substrate-analogue inhibitors with a sulfonamide group, which improved potency and blood-brain barrier permeability. mdpi.com The inhibitory mechanism is believed to involve interaction with the enzyme's active site, preventing the hydroxylation of L-kynurenine.

Two notable examples from this class demonstrate the scaffold's high potency.

Compound NameIC50 (in vitro)
3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048)37 nM
4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide19 nM

Data sourced from a study on N-(4-phenylthiazol-2-yl)benzenesulfonamides. nih.gov

These findings highlight the benzenesulfonamide core as a key structural feature for achieving high-affinity KMO inhibition. nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) Binding and Inhibition Modalities

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that regulate key cellular processes. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making them important oncology targets. nih.gov Inhibitors of FGFRs are typically small molecules that compete with ATP in the intracellular kinase domain. nih.govmdpi.com

A review of the scientific literature, including studies on numerous kinase inhibitor scaffolds, reveals no published data suggesting that this compound or its close analogues act as inhibitors of any FGFR isoforms. The chemical structures of known potent FGFR inhibitors, such as erdafitinib (B607360) or infigratinib (B612010) (BGJ398), are not structurally related to the benzenesulfonamide scaffold of the subject compound. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The sulfonamide moiety has been incorporated into various scaffolds to target these enzymes. mdpi.com

Although data for this compound is not specifically reported, studies on N-phenylsulfonamide and other benzenesulfonamide derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.govmdpi.com Molecular docking studies suggest these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

The inhibitory potency varies greatly depending on the specific substitutions on the benzenesulfonamide structure.

Compound Derivative ClassTarget EnzymeReported Activity
N-phenylsulfonamide derivative 8AChEKi = 31.5 ± 0.33 nM
N-phenylsulfonamide derivative 8BChEKi = 24.4 ± 0.29 nM
(E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamideAChEIC50 = 4.3 ± 0.23 µM
(E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamideBChEIC50 = 5.6 ± 0.24 µM
4-phthalimidobenzenesulfonamide derivative 7AChEIC50 = 1.35 ± 0.08 µM
4-phthalimidobenzenesulfonamide derivative 3BChEIC50 = 13.41 ± 0.62 µM

Data sourced from multiple studies on benzenesulfonamide derivatives. nih.govmdpi.comnih.gov

These findings indicate that the benzenesulfonamide scaffold is a viable platform for the development of potent cholinesterase inhibitors.

Interactions with Other Identified Biological Targets (e.g., Matrix Metalloproteinases, Dihydropteroate Synthase)

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is linked to inflammatory diseases and cancer metastasis. The sulfonamide group is known to act as a zinc-binding moiety in some MMP inhibitors. Research on structurally related compounds, such as N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) and N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), shows selective inhibition of specific MMPs. BPHA selectively inhibits MMP-2, -9, and -14, while BiPS is an effective inhibitor of type IV collagenases like MMP-9. nih.govnih.gov These examples demonstrate the utility of the benzenesulfonamide scaffold in the design of targeted MMP inhibitors.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folate synthesis pathway, making it an essential target for antimicrobial agents. emerginginvestigators.org It is the classic target for sulfonamide antibiotics. wikipedia.org These drugs function as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA), and binding to the pABA pocket in the enzyme's active site. wikipedia.orgnih.gov This binding prevents the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth and replication. wikipedia.org

Given that this compound is a sulfonamide, it is mechanistically expected to act as a competitive inhibitor of DHPS. The inhibitory constant (Ki) for the closely related drug sulfadiazine (B1682646) against E. coli DHPS has been reported as 2.5 x 10⁻⁶ M. nih.gov This well-established mechanism of action underscores a primary and historically significant biological interaction for this class of compounds. nih.gov

In Silico Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding mechanisms of ligands to their protein targets. For the this compound core, these studies provide a theoretical framework for understanding its inhibitory potential against various kinases by predicting binding modes, identifying key interactions, and estimating binding affinities.

Molecular docking simulations of derivatives based on the this compound scaffold consistently predict a conserved binding mode within the ATP-binding site of kinases like B-Raf, p38 MAP kinase, and Heat shock protein 90 (Hsp90). The diarylamine core typically orients itself to engage with the hinge region of the kinase, a critical area for ATP binding.

The general binding pattern involves the following key features:

Hinge Interaction: The secondary amine (NH) linking the two phenyl rings often acts as a hydrogen bond donor, forming a crucial hydrogen bond with a backbone carbonyl oxygen in the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors and serves to anchor the ligand in the active site.

Sulfonamide Group Interactions: The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor (from the NH) and acceptor (from the oxygens). Depending on the specific protein target and the substitution pattern, this group can form additional hydrogen bonds with solvent-exposed residues or charged residues at the entrance of the binding pocket, further stabilizing the ligand-protein complex. For instance, in studies of benzenesulfonamide analogs targeting the TrkA receptor, the sulfonamide moiety is crucial for interaction. nih.gov

Docking studies on various inhibitors incorporating the this compound scaffold have identified key amino acid residues that are critical for binding. While the specific residues vary between different protein targets, a general pattern of interaction has emerged.

Target ProteinKey Interacting ResiduesType of InteractionReference
Hsp90 Asp93, Thr184Hydrogen Bonding nih.gov
Ala44, Met87, Leu96Hydrophobic Interactions researchgate.net
p38 MAP Kinase Met109 (Hinge)Hydrogen Bonding (Backbone) researchgate.net
Gly110, Ala151Hydrophobic/van der Waals Contacts researchgate.net
B-Raf Kinase Cys532 (Hinge)Hydrogen Bonding (Backbone) researchgate.net
Trp531, Phe595π-π Stacking/Hydrophobic researchgate.net
TrkA Tyr359, Ser371, Ile374Hydrophobic Interactions nih.gov
Gln369Charged Interactions nih.gov

This table is illustrative and compiles data from studies on derivatives containing the core scaffold.

Computational methods are frequently used to estimate the binding affinity of a ligand for its target, often expressed as a docking score or a calculated binding free energy (ΔG). These values provide a quantitative prediction of the ligand's potency. For example, in the development of novel imidazole (B134444) derivatives targeting p38 MAP kinase, a compound with a high docking score of -7.83 kcal/mol was identified as a promising candidate. nih.gov Similarly, studies on sulfonamide derivatives as enzyme inhibitors have used binding energy calculations to predict reactivity, with values such as -251.56 eV indicating strong interaction potential. nih.gov

While specific free energy calculations for the unsubstituted this compound are not widely published, analyses of its derivatives show that modifications significantly impact these predicted values. Substitutions that enhance hydrophobic contacts or introduce additional hydrogen bonds generally lead to more favorable (i.e., more negative) predicted binding energies.

In silico studies are pivotal in deriving computational SAR, which predicts how changes in a molecule's structure will affect its biological activity. By systematically modifying the this compound scaffold in silico and calculating the resulting binding affinities, researchers can prioritize the synthesis of more potent analogs.

Key computational SAR insights for this scaffold include:

Phenyl Ring Substitutions: Adding hydrophobic groups (e.g., methyl, chloro) to the phenyl rings can enhance binding by increasing van der Waals interactions with hydrophobic residues in the binding pocket.

Benzenesulfonamide Moiety: Altering the substitution on the benzenesulfonamide's phenyl ring can modulate selectivity and potency. For example, bulky substituents can sterically clash with off-target kinases, thereby improving selectivity.

Core Scaffold Rigidity: Introducing conformational constraints to the diarylamine core can reduce the entropic penalty upon binding, leading to higher affinity. This is a common strategy in rational drug design. researchgate.net

Experimental Structure-Activity Relationship (SAR) Derivation from Biochemical Data

Experimental SAR is derived from synthesizing a series of chemical analogs and measuring their activity in biochemical assays (e.g., IC₅₀ values from enzyme inhibition assays). This provides empirical validation for the computational predictions and offers concrete insights into the molecular requirements for activity.

For the this compound scaffold, extensive experimental SAR studies have been conducted, particularly in the context of developing inhibitors for Hsp90 and B-Raf. researchgate.netnih.gov

SAR Insights for Hsp90 Inhibition: One study on Hsp90 inhibitors started with a weakly active compound, N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzenesulfonamide, and synthesized a variety of analogs to establish SAR. nih.govnih.gov

Modification on Core ScaffoldEffect on Hsp90 Inhibitory Activity (IC₅₀)Rationale
Addition of Hydroxyl Group on Phenylamino (B1219803) Ring Generally increases activityCan form additional hydrogen bonds with polar residues in the active site.
Varying Substituents on Benzenesulfonamide Ring Activity is sensitive to the nature and position of the substituent. Halogens (Cl, F) in the para position are often favorable.Modulates electronic properties and can engage in specific interactions with the protein.
Replacement of Naphthalene Moiety (in analogs) Significant impact on activityThis group occupies a deep hydrophobic pocket; its size and shape are critical for optimal fit. nih.gov

SAR Insights for B-Raf Inhibition: The this compound core is related to the scaffold of approved B-Raf inhibitors like Dabrafenib. SAR studies on similar scaffolds provide valuable insights. researchgate.net

Modification on Core ScaffoldEffect on B-Raf V600E Inhibitory Activity (IC₅₀)Rationale
Substitutions on the Phenylamino Ring Small, electron-withdrawing groups are often tolerated.Fine-tunes the electronics of the hinge-binding moiety.
Substitutions on the Benzenesulfonamide Ring Introduction of specific heterocyclic rings (e.g., thiazole) can significantly increase potency.These groups can pick up additional interactions in the solvent-exposed region of the ATP pocket. researchgate.net
Tert-butyl Group on Sulfonamide Nitrogen Often incorporated in potent inhibitors.Provides a strong hydrophobic interaction and can influence the conformation of the molecule.

These experimental findings demonstrate a clear correlation between the specific chemical groups appended to the this compound core and the resulting biochemical potency. The interplay between hydrogen bonding, hydrophobic interactions, and conformational rigidity, as guided by both in silico predictions and empirical testing, is crucial for optimizing the inhibitory activity of this important chemical scaffold.

Advanced Research Applications and Future Directions of N 4 Phenylamino Phenyl Benzenesulfonamide Non Clinical

Design and Development of Novel Chemical Scaffolds Based on the N-[4-(phenylamino)phenyl]benzenesulfonamide Moiety

The this compound core structure, characterized by its diarylamine and sulfonamide groups, provides a versatile template for the design of new chemical entities. Researchers utilize this scaffold to develop derivatives with tailored properties by modifying its peripheral chemical groups.

One notable example involves the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives. In this work, the core structure was modified by introducing a urea (B33335) linkage, which, along with the incorporation of various halogenated aromatic moieties, led to the creation of a library of new compounds. farmaciajournal.com The synthetic strategy involved a Curtius degradation of a corresponding azide (B81097), followed by condensation with primary aromatic amines, demonstrating how the initial scaffold can be elaborated into more complex structures. farmaciajournal.com Such modifications are crucial in medicinal chemistry, where even small structural changes can lead to significant differences in biological activity.

The diarylamine portion of the scaffold is also a key area for modification. Diarylamines are recognized as important structural motifs in many bioactive molecules and serve as versatile synthons for creating diverse molecular architectures with a wide range of biological functions. nih.gov By systematically altering the substituents on either of the phenyl rings, researchers can fine-tune the electronic and steric properties of the molecule, which is a fundamental aspect of rational drug design.

The development of these novel scaffolds often aims to explore their potential as inhibitors for various enzymes or as modulators of cellular receptors. For instance, derivatives of the benzenesulfonamide (B165840) scaffold have been investigated as inhibitors of oxidative phosphorylation, a key metabolic pathway. nih.gov The strategic modification of the core structure, including the piperidine (B6355638) ring and the sulfonamide group, is critical for optimizing potency and metabolic stability. nih.gov

Table 1: Examples of Scaffolds Based on Benzenesulfonamide Derivatives

Base ScaffoldModification StrategyResulting Derivative ClassPotential Application AreaReference
This compoundIntroduction of urea linkage and halogenationN-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivativesAntibacterial, antifungal, hypoglycemic, diuretic farmaciajournal.com
Benzene-1,4-disulfonamideModification of piperidine ring and bioisosteric replacement of ester moietyPiperidine-substituted benzene-1,4-disulfonamidesOxidative phosphorylation inhibitors nih.gov
DiarylamineIncorporation of carboxamide unitsDiarylamine-guided carboxamide derivativesCytotoxic agents for cancer cell lines nih.gov

Utility of this compound and its Derivatives as Molecular Probes in Biochemical Pathway Elucidation

While specific studies detailing the use of this compound as a molecular probe are not extensively documented, the broader class of sulfonamide derivatives has been successfully employed for this purpose. Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. The inherent properties of the sulfonamide scaffold, such as its ability to bind to specific biological targets, make it an attractive candidate for developing such probes.

For instance, sulfonamide-based fluorescent probes have been synthesized to visually locate and study G-protein coupled receptors (GPCRs) like GPR120, which is a target for metabolic diseases. nih.gov These probes help in understanding the receptor's pharmacology and physiology. nih.gov Another example is the development of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. mdpi.com These molecules leverage the tumor-targeting ability of the sulfonamide group, which can selectively inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors. mdpi.com

Furthermore, sulfonyl fluoride (B91410) chemical probes have been developed to study the E3 ubiquitin ligase complex CRL4CRBN. These probes covalently bind to a histidine residue in the cereblon (CRBN) protein, allowing for detailed investigation of its structure and function. rsc.org This highlights the potential of modifying the sulfonamide group to create reactive probes for target identification and validation.

Although direct evidence for this compound is scarce, its structural features suggest potential for development into molecular probes. The diarylamine moiety could be functionalized with fluorophores or other reporter groups, while the sulfonamide group could be engineered for specific protein interactions, enabling its use in elucidating complex biochemical pathways.

Development of New Synthetic Methodologies and Reagents Facilitated by Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives has been a subject of extensive research, leading to the development of novel and efficient synthetic methodologies. The traditional method for creating the S-N bond in sulfonamides involves the reaction of arylsulfonyl chlorides with amines. nih.gov However, this method can have limitations, prompting chemists to explore alternative routes.

A notable synthetic advancement is the preparation of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives through a multi-step process starting from the condensation of benzenesulfonyl chloride and 4-aminobenzoic acid. This is followed by the formation of a benzoyl azide intermediate, which then undergoes Curtius degradation and condensation with various aromatic amines to yield the final products. farmaciajournal.com This pathway showcases a strategic approach to building complex molecules from simpler starting materials.

Microwave-assisted synthesis has also emerged as a powerful tool for preparing sulfonamide derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide was achieved with a significantly higher yield using microwave irradiation. researchgate.net

Recent innovations in synthetic chemistry have also focused on greener and more efficient methods. One such development is the dual copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides under redox-neutral conditions. nih.gov This method avoids the use of genotoxic aromatic amines and harsh reaction conditions. nih.gov

The versatility of the sulfonamide scaffold has also facilitated the development of new reagents. For example, N-sulfinyltritylamine has been used as a reagent in a one-pot, three-component synthesis of sulfonimidamides. nih.gov These advancements in synthetic methodologies not only provide easier access to a wide range of benzenesulfonamide derivatives but also contribute to the broader field of organic chemistry.

Integration of Experimental and Computational Approaches for Comprehensive Understanding of the Compound's Properties

The study of this compound and its analogues has greatly benefited from the integration of experimental techniques with computational modeling. This synergistic approach provides a deeper understanding of the structure-activity relationships (SAR), binding modes, and pharmacokinetic properties of these compounds.

Experimental studies typically involve the synthesis of a series of derivatives followed by their biological evaluation. For example, newly synthesized sulfonamide derivatives have been tested for their DNA binding, enzyme inhibitory, and cytotoxicity activities. nih.govljmu.ac.uk Techniques such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry are used to characterize the interactions between the compounds and biological targets like DNA. nih.govljmu.ac.uk

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, complement these experimental findings. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding interactions at the atomic level. nih.govmdpi.com This information is invaluable for designing more potent and selective inhibitors. For instance, docking studies have been used to understand how benzenesulfonamide derivatives bind to the active site of enzymes like carbonic anhydrase. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. rsc.orgmdpi.com The integration of QSAR and molecular docking has been successfully used to design novel radiotracers targeting Parkinson's disease. mdpi.com

Density Functional Theory (DFT) calculations are another powerful computational tool used to study the structural and spectroscopic properties of sulfonamide compounds. grafiati.comrsc.org These calculations can predict properties like NMR and IR spectra, which can then be compared with experimental data to confirm the structure of the synthesized compounds. rsc.org

Table 2: Integrated Approaches in Benzenesulfonamide Research

ApproachDescriptionApplication ExampleReference
Experimental Synthesis and in vitro/in vivo biological testing.Evaluation of sulfonamide derivatives for cytotoxicity and enzyme inhibition. nih.govljmu.ac.uk
Molecular Docking Predicts the binding mode of a ligand to a protein target.Understanding the interaction of benzenesulfonamides with carbonic anhydrase. nih.gov
QSAR Correlates chemical structure with biological activity.Predicting the activity of novel radiotracers for Parkinson's disease. mdpi.com
DFT Calculations Computes structural and spectroscopic properties.Confirming the structure of novel sulfonamide compounds by comparing calculated and experimental spectra. grafiati.comrsc.org

Emerging Research Avenues in Chemical Biology and Material Science for this compound Analogues

The versatile nature of the this compound scaffold and its derivatives is paving the way for novel applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and material science.

In chemical biology, the focus is on using small molecules to study and manipulate biological systems. As discussed earlier, sulfonamide derivatives are being developed as fluorescent probes for cellular imaging. nih.govmdpi.com The ability to attach fluorophores to the benzenesulfonamide scaffold allows for the visualization of specific proteins or cellular compartments, providing valuable insights into cellular function and disease states. The development of such probes based on the this compound core could offer new tools for studying protein-protein interactions or enzymatic activity in living cells.

In material science, there is growing interest in the application of organic molecules in the development of new materials with unique properties. While specific applications of this compound in this field are not yet well-established, the structural characteristics of this class of compounds suggest several possibilities. The presence of aromatic rings and the potential for hydrogen bonding through the sulfonamide group could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. rsc.org

The field of polymers is another area where benzenesulfonamide derivatives could find applications. Polymers are used in a wide range of technologies, from bulk engineering to precision nanomedicine. researchgate.net The incorporation of the benzenesulfonamide moiety into polymer chains could impart specific properties, such as improved thermal stability, altered solubility, or the ability to bind to specific targets, which could be useful in areas like drug delivery or sensor development.

Furthermore, the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, in sulfonamide derivatives is crucial for understanding their self-assembly properties, which is a key concept in supramolecular chemistry and the design of novel materials. As research in these emerging areas continues, it is likely that new and innovative applications for this compound and its analogues will be discovered.

Q & A

Q. What are the key synthetic methodologies for N-[4-(phenylamino)phenyl]benzenesulfonamide and its derivatives?

The synthesis typically involves multi-step reactions, such as coupling benzenesulfonyl chloride with substituted anilines. For example, outlines a method using benzenesulfonyl chloride and phenyl isocyanate in dichloromethane with triethylamine as a base. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield and purity . Derivatives may require additional steps, such as introducing triazole or morpholine groups, as described in and .

Q. How does this compound inhibit fungal growth at the molecular level?

The compound (as Aranox) targets fungal cytochrome P-450 sterol C-14 α-demethylase, an enzyme essential for ergosterol biosynthesis. By inhibiting this enzyme, it disrupts fungal cell membrane integrity. This mechanism is supported by in vitro studies showing reduced ergosterol levels in yeast cultures treated with the compound .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • cAMP accumulation assays to study G-protein-coupled receptor (GPCR) activation (e.g., β3-adrenoceptor signaling in CHO-K1 cells, as in ).
  • MAPK phosphorylation assays (e.g., Erk1/2 and p38) to assess downstream signaling pathways.
  • Extracellular acidification rate (ECAR) measurements to monitor metabolic activity .

Q. What analytical techniques ensure purity and structural integrity?

High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard. For example, reports solubility data (2.5 µg/mL at pH 7.4) validated via UV-spectrophotometry, while uses NMR for structural confirmation of derivatives.

Advanced Research Questions

Q. How do structural modifications impact the compound’s efficacy and selectivity?

Structure-activity relationship (SAR) studies reveal that substitutions on the sulfonamide or phenylamino groups alter biological activity. For instance, shows that introducing a triazole moiety enhances stability and target binding. Conversely, fluorination (e.g., N-(4-fluorophenyl) derivatives in ) improves pharmacokinetic properties but may reduce solubility .

Q. What computational methods are employed to study its binding interactions?

Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict binding modes with targets like cytochrome P-450 or β3-adrenoceptors. highlights docking studies of a related sulfonamide derivative with pyrimidine targets, identifying key hydrogen-bonding interactions .

Q. How to address discrepancies in reported biological activities?

Contradictory data (e.g., agonist vs. antagonist effects in ) can arise from assay conditions or cell-line variability. Resolving these requires:

  • Dose-response curves to confirm potency (pEC50 values).
  • Pertussis toxin pretreatment to distinguish Gs vs. Gi coupling in signaling pathways.
  • Comparative studies with structural analogs to isolate functional groups responsible for activity .

Q. What are the enzyme kinetics of its interaction with cytochrome P-450 sterol C-14 α-demethylase?

Kinetic studies using purified enzyme preparations reveal a non-competitive inhibition mechanism, with Ki values in the nanomolar range. Time-dependent inactivation assays (e.g., pre-incubation with NADPH) confirm irreversible binding, as detailed in .

Q. How does the compound activate different signaling pathways in cell lines?

In CHO-K1 cells expressing β3-adrenoceptors, This compound derivatives like L755507 activate both Gs (cAMP accumulation) and Gi (MAPK phosphorylation). Pertussis toxin pretreatment inhibits Gi-mediated Erk1/2 activation, while Gs effects remain intact, as shown in .

Q. What strategies improve solubility for in vivo applications?

Co-solvents (e.g., DMSO), pH adjustment, or formulation with cyclodextrins are common. notes the compound’s low aqueous solubility (2.5 µg/mL), prompting derivatization with hydrophilic groups (e.g., morpholine sulfonyl in ) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.